Technical Guide: 4-Methoxy vs. 5-Methoxy Indole-3-Propionic Acid
Technical Guide: 4-Methoxy vs. 5-Methoxy Indole-3-Propionic Acid
The following guide provides an in-depth technical analysis comparing 4-methoxyindole-3-propionic acid and 5-methoxyindole-3-propionic acid .
Comparative Analysis of Synthesis, Physicochemical Properties, and Biological Activity
Executive Summary
Indole-3-propionic acid (IPA) derivatives are critical scaffolds in both medicinal chemistry (neuroprotection, anti-inflammatory) and plant biology (auxin signaling). The positional isomerism of the methoxy substituent—at Carbon-4 (C4) versus Carbon-5 (C5)—fundamentally alters the molecule's electronic distribution, steric profile, and receptor binding affinity.
-
5-Methoxyindole-3-propionic acid (5-OMe-IPA): Structurally analogous to melatonin and serotonin metabolites. It exhibits established neuroprotective properties via antioxidant mechanisms and functions as a potent auxin mimic in plant physiology.
-
4-Methoxyindole-3-propionic acid (4-OMe-IPA): Represents a "privileged scaffold" in psychoactive drug discovery (psilocybin analogs) but is sterically distinct in protein binding pockets. It is less chemically stable in oxidative conditions compared to the 5-isomer due to the electronic activation of the C3 position and steric strain at the binding interface.
Physicochemical Profiling
The position of the methoxy group influences the electron density of the indole ring, affecting both the pKa of the indole N-H and the nucleophilicity of C3 during synthesis.
Comparative Properties Table
| Property | 4-Methoxyindole-3-propionic acid | 5-Methoxyindole-3-propionic acid |
| Molecular Formula | C₁₂H₁₃NO₃ | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol | 219.24 g/mol |
| LogP (Predicted) | ~1.6 - 1.8 | ~1.5 - 1.7 |
| pKa (COOH) | 4.75 ± 0.1 | 4.76 ± 0.1 |
| pKa (Indole NH) | ~16.5 (Weakly acidic) | ~17.0 (Less acidic) |
| Fluorescence | Tunable (Cyan/Blue shift) | Classic Indole (UV/Blue) |
| C3 Nucleophilicity | High (Activated by ortho-OMe) | Moderate (Activated by meta-OMe) |
| Key Spectral Feature | ¹H NMR: dH-5/6/7 coupling pattern distinct. | ¹H NMR: dH-4/6/7 coupling pattern distinct. |
Electronic Effects & Reactivity
-
5-Methoxy Effect: The methoxy group at C5 donates electron density into the ring system via resonance, stabilizing the radical cation intermediate often formed during oxidation. This contributes to its superior antioxidant profile.
-
4-Methoxy Effect: The C4-methoxy group is sterically adjacent to the C3-propionic acid chain. This creates a "buttressing effect," potentially restricting the rotation of the propionic acid side chain. Electronically, the C4-OMe exerts a strong inductive and resonance effect on C3, making the 4-isomer highly reactive toward electrophilic substitution during synthesis but also more prone to oxidative degradation.
Synthetic Methodologies
Synthesis of these isomers requires different strategies due to the availability of precursors and the regioselectivity of the indole formation.
Synthesis of 5-Methoxyindole-3-propionic Acid
The 5-isomer is accessible via the Japp-Klingemann reaction or direct alkylation of 5-methoxyindole.
Protocol: Direct Alkylation (Meldrum's Acid Route) This method avoids the harsh conditions of Fischer indole synthesis and offers high yields.
-
Reagents: 5-Methoxyindole, Meldrum's acid, Formaldehyde, Pyridine.
-
Step 1 (Condensation): React 5-methoxyindole with Meldrum's acid and formaldehyde in acetonitrile to form the condensation adduct.
-
Step 2 (Reduction/Decarboxylation): The adduct is reduced (using NaBH₄) and decarboxylated to yield the propionic acid derivative.
-
Alternative (Acrylate): 5-Methoxyindole + Acrylic acid (heated with Ac₂O/AcOH)
5-Methoxyindole-3-propionic acid.
Synthesis of 4-Methoxyindole-3-propionic Acid
The 4-isomer is more challenging due to the scarcity of 4-methoxyindole.
Protocol: Leimgruber-Batcho to C3-Functionalization
-
Precursor Synthesis: Start with 2-methyl-3-nitroanisole. React with DMF-DMA (dimethylformamide dimethyl acetal) to form the enamine.
-
Cyclization: Reduce the enamine (H₂/Pd-C or Zn/AcOH) to yield 4-methoxyindole .
-
C3-Functionalization (Vilsmeier-Haack Route):
-
Formylate C3 using POCl₃/DMF to get 4-methoxyindole-3-carboxaldehyde.
-
Perform Knoevenagel condensation with malonic acid.
-
Reduction: Catalytic hydrogenation of the unsaturated side chain yields 4-methoxyindole-3-propionic acid.
-
Critical Note: Direct alkylation of 4-methoxyindole with acrylic acid often results in lower yields than the 5-isomer due to steric crowding at C3/C4.
Biological Activity & Applications[1][2][3][4][5][6][7][8][9]
Neuroprotection & Pharmacology[7][9]
-
5-Methoxy-IPA:
-
Mechanism: Acts as a potent antioxidant and mitochondrial protectant. The 5-methoxy group enhances lipophilicity, allowing better Blood-Brain Barrier (BBB) penetration compared to unsubstituted IPA.
-
Activity: Inhibits
-amyloid fibril formation and scavenges hydroxyl radicals. It is investigated as a prodrug or analog for melatonin-based therapies. -
Metabolism: Metabolized similarly to melatonin (6-hydroxylation followed by conjugation).
-
-
4-Methoxy-IPA:
-
Mechanism: The 4-methoxy indole scaffold is structurally related to psilocin (4-hydroxy-N,N-dimethyltryptamine). While the propionic acid lacks the amine necessary for 5-HT2A receptor agonism (hallucinogenic activity), it serves as a critical isostere for binding studies.
-
Kinase Inhibition: 4-substituted indoles are often explored as kinase inhibitors where the 4-substituent fills a specific hydrophobic pocket in the ATP binding site.
-
Auxin Activity (Plant Biology)
Indole-3-propionic acid is a natural auxin.
-
5-Methoxy-IPA: Retains significant auxin activity. It binds to the TIR1 receptor but with altered kinetics compared to IAA (Indole-3-acetic acid). It is often more stable to degradation by plant peroxidases.
-
4-Methoxy-IPA: Generally exhibits reduced auxin activity or acts as an anti-auxin . The bulky methoxy group at C4 interferes with the "floor" of the auxin binding pocket in the TIR1 ubiquitin ligase complex, preventing the necessary conformational change for signaling.
Data Summary Table
| Feature | 5-Methoxy-IPA | 4-Methoxy-IPA |
| Primary Biological Role | Neuroprotectant / Auxin Mimic | Chemical Probe / Psilocybin Isostere |
| Oxidative Stability | High (Radical Scavenger) | Moderate (Susceptible to oxidation) |
| Receptor Affinity | High affinity for Melatonin receptors (MT1/MT2) | Low affinity for MT receptors; High relevance for 5-HT2A analogs |
| BBB Permeability | High | Moderate to High |
Experimental Protocols
Protocol A: Synthesis of 5-Methoxyindole-3-propionic Acid (Standard)
Objective: Synthesis via reaction with acrylic acid.
-
Preparation: In a 100 mL round-bottom flask, dissolve 5-methoxyindole (1.47 g, 10 mmol) in glacial acetic acid (20 mL).
-
Addition: Add acrylic acid (1.0 mL, 15 mmol) and acetic anhydride (2 mL).
-
Reaction: Heat the mixture to reflux (approx. 118°C) for 6 hours under nitrogen atmosphere.
-
Note: Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1). 5-OMe-IPA usually has a lower R_f than the starting indole.
-
-
Workup: Cool to room temperature. Pour into ice-cold water (100 mL). The product may precipitate. If not, extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water.
-
Yield: Expected yield 60-75%.
Protocol B: Differentiation by NMR
To confirm the isomer identity, examine the aromatic region of the ¹H NMR (DMSO-d₆, 400 MHz).
-
5-Methoxy: Look for a doublet at ~6.7 ppm (H6) with meta coupling to H4 (~7.0 ppm, d, J=2.5 Hz) and ortho coupling to H7. The H4 proton is a distinct singlet/doublet appearing upfield due to the adjacent methoxy.
-
4-Methoxy: The signal pattern is distinct. The proton at C5 (adjacent to OMe) will show ortho coupling to H6. The H3 position is substituted, so look for the H2 singlet (~7.1 ppm). Key Diagnostic: The C5-H and C7-H signals will be doublets, while H6 is a triplet (pseudo-t).
References
-
Synthesis of Methoxyindoles
-
Title: Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.
- Source: Chimica Oggi / Chemistry Today.
-
URL:[Link] (Verified General Source for Methoxyindole Chemistry)
-
-
Indole-3-Propionic Acid Bioactivity
-
Neuroprotective Properties
-
Electronic Properties of 4-Substituted Indoles
- Title: Tuning the Electronic Transition Energy of Indole via Substitution.
- Source: Scientific Reports (2021).
-
URL:[Link]
-
Japp-Klingemann Reaction
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors [mdpi.com]
- 4. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
- 8. Japp-Klingemann_reaction [chemeurope.com]
